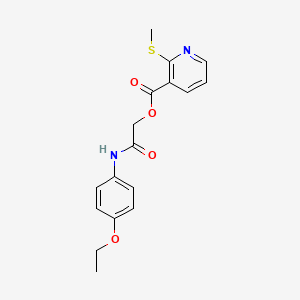

2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that features both an ethoxyphenyl group and a methylthio group attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 4-ethoxyaniline with ethyl 2-(methylthio)nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

- 2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

- 2-((4-Chlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Uniqueness

2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C14H16N2O3S

- Molecular Weight: 300.35 g/mol

Antitumor Activity

Research indicates that derivatives of nicotinic acid, including compounds like this compound, exhibit significant antitumor properties. In various studies, these compounds have demonstrated the ability to inhibit cancer cell proliferation through multiple mechanisms:

- Induction of Apoptosis: The compound has been observed to trigger apoptosis in cancer cells, which is crucial for preventing tumor growth.

- Cell Cycle Arrest: It can induce cell cycle arrest at various phases, particularly at the G1/S transition, thereby halting the progression of cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in tumor metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, which is known to contribute to cancer cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

-

Study on Cell Lines: In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers (e.g., caspase activation).

Concentration (µM) Cell Viability (%) Apoptotic Markers (Caspase 3/7 Activity) 0 100 Baseline 10 80 Increased 25 60 Significantly increased 50 30 Highly significant increase - Animal Studies: Preclinical trials in animal models have shown promising results regarding the anti-inflammatory properties of the compound. It was found to reduce tumor size in mice when administered alongside standard chemotherapy agents.

- Mechanistic Insights: Further investigation revealed that the compound modulates key signaling pathways associated with inflammation and tumor progression, such as NF-kB and MAPK pathways.

Properties

Molecular Formula |

C17H18N2O4S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

[2-(4-ethoxyanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H18N2O4S/c1-3-22-13-8-6-12(7-9-13)19-15(20)11-23-17(21)14-5-4-10-18-16(14)24-2/h4-10H,3,11H2,1-2H3,(H,19,20) |

InChI Key |

DKWQKLIRVSLMEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.